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Compound of Interest

Compound Name: N3-D-Orn(Boc)-OH

Cat. No.: B2620285

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characteristics and
synthetic approaches for N3-D-Orn(Boc)-OH, also known as (2R)-5-azido-2-[(tert-
butoxycarbonyl)amino]pentanoic acid. While specific, publicly available raw spectroscopic data
(NMR, IR, MS) for this compound is limited, this document outlines the expected spectral
features based on its chemical structure and provides a detailed experimental protocol for the
synthesis of a closely related analog.

Spectroscopic Data Summary

Direct experimental spectroscopic data for N3-D-Orn(Boc)-OH is not readily available in public
spectral databases or peer-reviewed literature. However, based on the functional groups
present in the molecule, the expected spectral characteristics can be predicted.

Table 1: Predicted Spectroscopic Data for N3-D-Orn(Boc)-OH
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Expected Chemical Shift /

Spectroscopy Functional Group Frequency / m/z
1H NMR Boc group ((CHs)sC-) ~1.4 ppm (singlet, 9H)
a-CH ~4.0-4.3 ppm (multiplet, 1H)
0-CH: ~3.3 ppm (triplet, 2H)
B,y-CH:z ~1.5-1.9 ppm (multiplets, 4H)
~5.0-5.5 ppm (broad singlet,
NH o ppm ( g
13C NMR Boc C=0 ~155-157 ppm
Carboxylic Acid C=0 ~175-177 ppm
Boc C(CHs)s ~80 ppm
Boc (CHs)s ~28 ppm
a-C ~53-55 ppm
0-C ~51 ppm
B.y-C ~25-30 ppm
IR Spectroscopy Azide (N3) Strong, sharp absorption

around 2100 cm™1

Carboxylic Acid O-H

Broad absorption around
3000-3300 cm—1

C=0 (Carboxylic Acid & Boc)

Strong absorptions around
1700-1750 cm™t

N-H (Amine)

Absorption around 3300-3500

cm~?

Mass Spectrometry

Molecular lon [M+H]*

Expected m/z: 259.1350

[M+Na]*

Expected m/z: 281.1169

[M-H]-

Expected m/z: 257.1200
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Experimental Protocols: Synthesis of a Related
Azido Amino Acid

While a specific protocol for the D-isomer is not detailed in the available literature, a
comprehensive, optimized synthesis for the closely related L-isomer, d-azido L-ornithine, has
been published. This procedure provides a strong foundation for the synthesis of N3-D-
Orn(Boc)-OH.

Synthesis of 8-Azido L-Ornithine[1]

This synthesis employs an orthogonal functional group protection strategy, starting from
commercially available L-ornithine hydrochloride.

Step 1: Formation of the Copper Complex L-ornithine hydrochloride is reacted with copper
acetate monohydrate under basic conditions. This is followed by the introduction of a Boc
protecting group using di-tert-butyl dicarbonate (Boc20). This process forms an insoluble
copper complex, which facilitates purification.

Step 2: Removal of Copper and Acylation The copper is quantitatively removed using 8-
quinolinol, yielding the selectively Boc-protected intermediate. The alpha-amino group is then
acylated using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide).

Step 3: Deprotection The resulting diamino acid is treated with trifluoroacetic acid (TFA) to
liberate the d-amino group.

Step 4: Diazotransfer Reaction The final step involves a diazotransfer reaction, which
introduces the azide moiety at the d-position, yielding the desired Fmoc-protected azido-L-
ornithine.

Visualized Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of azido ornithine derivatives,
based on the described protocol.
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Figure 1: Synthetic Workflow for Azido Ornithine

Click to download full resolution via product page
Caption: Synthetic Workflow for Azido Ornithine.

» To cite this document: BenchChem. [Spectroscopic and Synthetic Insights into N3-D-
Orn(Boc)-OH: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b2620285#spectroscopic-data-nmr-ir-ms-for-n3-d-orn-
boc-oh]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 4/5 Tech Support


https://www.benchchem.com/product/b2620285?utm_src=pdf-body-img
https://www.benchchem.com/product/b2620285#spectroscopic-data-nmr-ir-ms-for-n3-d-orn-boc-oh
https://www.benchchem.com/product/b2620285#spectroscopic-data-nmr-ir-ms-for-n3-d-orn-boc-oh
https://www.benchchem.com/product/b2620285#spectroscopic-data-nmr-ir-ms-for-n3-d-orn-boc-oh
https://www.benchchem.com/product/b2620285#spectroscopic-data-nmr-ir-ms-for-n3-d-orn-boc-oh
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2620285?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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